DHODH Inhibitory Potency: 3,900‑Fold Improvement Over a Comparator Regioisomer
Target compound (as representative of the N‑acetyl‑6‑azaindoline series in US 8703811) inhibits Plasmodium falciparum dihydroorotate dehydrogenase (DHODH) with an IC₅₀ of 64 nM [1]. A structurally related comparator from the same patent series (a different azaindoline regioisomer) shows an IC₅₀ > 250,000 nM in the identical DHODH Type 2 assay [2].
| Evidence Dimension | DHODH Type 2 enzymatic inhibition |
|---|---|
| Target Compound Data | IC₅₀ = 64 nM |
| Comparator Or Baseline | Comparator (related N‑acetyl‑azaindoline, distinct regioisomer): IC₅₀ > 250,000 nM |
| Quantified Difference | Approximately 3,900‑fold lower IC₅₀ (greater potency) for the target compound |
| Conditions | Type 2 DHODH activity assay; direct orotate formation measurement or DCIP chromogen reduction; P. falciparum enzyme (US Patent 8703811) |
Why This Matters
This demonstrates that even within the same N‑acetyl‑azaindoline family, subtle structural changes lead to a >1,000‑fold difference in target engagement, directly impacting compound selection for antimalarial lead optimization programs.
- [1] BindingDB BDBM50379157. US8703811, Compound 57. IC₅₀ = 64 nM (P. falciparum DHODH). View Source
- [2] BindingDB BDBM120282. US8703811, Compound 9. IC₅₀ > 2.50E+5 nM (P. falciparum DHODH). View Source
